Mass Shift Ensures MS Resolution
2-(Propylamino)propiophenone-d7 Hydrochloride contains seven deuterium atoms, yielding a nominal mass increase of +7 Da compared to the unlabeled parent compound (C12H18ClNO, MW 227.73) [1]. This mass shift is sufficient to separate the internal standard signal from the M+1 and M+2 natural isotopic peaks of the analyte in full-scan or selected reaction monitoring (SRM) modes [2].
| Evidence Dimension | Nominal Mass Difference |
|---|---|
| Target Compound Data | +7 Da mass increase (MW ~234.77 g/mol) |
| Comparator Or Baseline | Unlabeled 2-(Propylamino)propiophenone hydrochloride (MW 227.73 g/mol) |
| Quantified Difference | +7 Da |
| Conditions | Molecular weight calculation based on C12H11D7ClNO vs C12H18ClNO |
Why This Matters
Adequate mass separation prevents isotopic interference and ensures the internal standard can be uniquely identified and quantified in complex biological matrices.
- [1] Pharmaffiliates. (n.d.). 2-(Propylamino)propiophenone-d7 Hydrochloride (CAS 1286167-06-3). View Source
- [2] Davison, A. S., Milan, A. M., & Dutton, J. J. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(3), 274–276. View Source
